molecular formula C6H11BrFN B12945405 4-(Bromomethyl)-4-fluoropiperidine

4-(Bromomethyl)-4-fluoropiperidine

Katalognummer: B12945405
Molekulargewicht: 196.06 g/mol
InChI-Schlüssel: DPWMTXVHUZFNGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-4-fluoropiperidine is an organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to the piperidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-fluoropiperidine typically involves the bromination of 4-methyl-4-fluoropiperidine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-4-fluoropiperidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidines with various functional groups.

    Oxidation: Formation of piperidine derivatives with oxidized functional groups.

    Reduction: Formation of reduced piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-4-fluoropiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-4-fluoropiperidine involves its interaction with molecular targets through its bromomethyl and fluorine functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Chloromethyl)-4-fluoropiperidine: Similar structure with a chlorine atom instead of bromine.

    4-(Bromomethyl)-4-chloropiperidine: Similar structure with a chlorine atom instead of fluorine.

    4-(Bromomethyl)-4-methylpiperidine: Similar structure with a methyl group instead of fluorine.

Uniqueness

4-(Bromomethyl)-4-fluoropiperidine is unique due to the presence of both bromomethyl and fluorine groups, which impart distinct reactivity and properties compared to its analogs. The combination of these functional groups allows for specific interactions and transformations that are not possible with other similar compounds.

Eigenschaften

Molekularformel

C6H11BrFN

Molekulargewicht

196.06 g/mol

IUPAC-Name

4-(bromomethyl)-4-fluoropiperidine

InChI

InChI=1S/C6H11BrFN/c7-5-6(8)1-3-9-4-2-6/h9H,1-5H2

InChI-Schlüssel

DPWMTXVHUZFNGI-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(CBr)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.